molecular formula C8H6ClF2NO B094118 2-Chloro-N-(2,6-difluorophenyl)acetamide CAS No. 19064-26-7

2-Chloro-N-(2,6-difluorophenyl)acetamide

Cat. No.: B094118
CAS No.: 19064-26-7
M. Wt: 205.59 g/mol
InChI Key: KGKTXGFDPWHUBR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6ClF2NO. It is a solid substance with a molecular weight of 205.59 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2,6-difluorophenyl)acetamide is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2,6-difluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKTXGFDPWHUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342462
Record name 2-Chloro-N-(2,6-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-26-7
Record name 2-Chloro-N-(2,6-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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